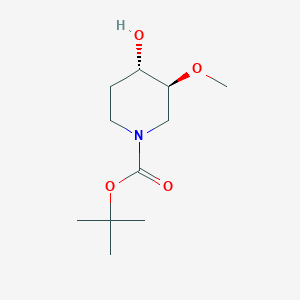
6-Bromo-2-iododibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-iododibenzothiophene is an organosulfur compound that belongs to the dibenzothiophene family It is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iododibenzothiophene typically involves the lithiation of dibenzothiophene followed by halogenation. One common method includes the lithiation of dibenzothiophene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by reaction with 1,2-diiodoethane to produce 4-iododibenzothiophene. This intermediate is then subjected to benzyltrimethylammonium tribromide (BTMABr3) in the presence of zinc chloride (ZnCl2) and acetic acid (AcOH) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-iododibenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzothiophene-S-oxide derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions to form carbon-carbon bonds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-iododibenzothiophene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-iododibenzothiophene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its derivatives have been shown to inhibit nitric oxide production in certain cell lines, indicating potential anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-iododibenzothiophene
- 4-Iodo-6-trimethylsilyldibenzothiophene
Uniqueness
6-Bromo-2-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C12H6BrIS |
|---|---|
Molekulargewicht |
389.05 g/mol |
IUPAC-Name |
6-bromo-2-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H |
InChI-Schlüssel |
QMDHATXFGMAJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



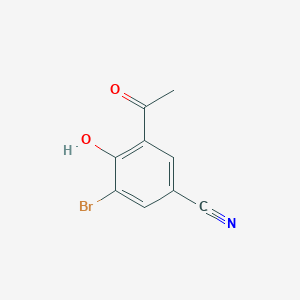
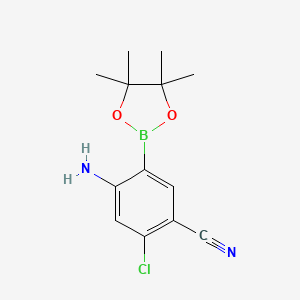

![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
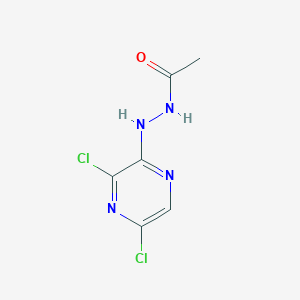

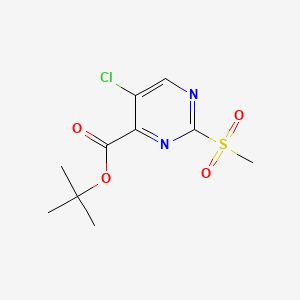
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)



